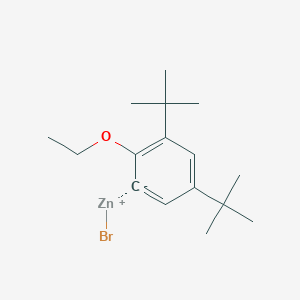
(3,5-Di-t-butyl-2-ethoxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-di-tert-butyl-2-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
化学反应分析
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for cross-coupling reactions. Typical conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products
The major products formed from reactions involving (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide include various substituted aromatic compounds, phenols, and hydrocarbons, depending on the reaction conditions and reagents used.
科学研究应用
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is used in several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
- (3,5-di-tert-butylphenyl)zinc bromide
- (2-ethoxyphenyl)zinc bromide
- (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired.
属性
分子式 |
C16H25BrOZn |
|---|---|
分子量 |
378.7 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-ditert-butyl-1-ethoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI 键 |
VHPBBQOLQNBYSL-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)

![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)


![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
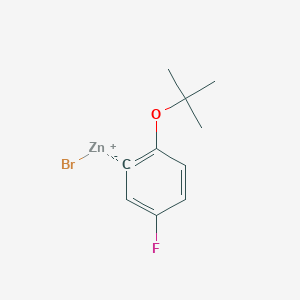
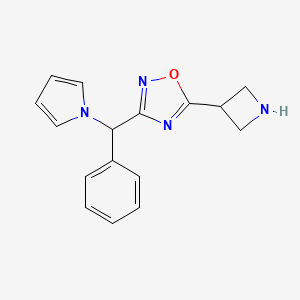
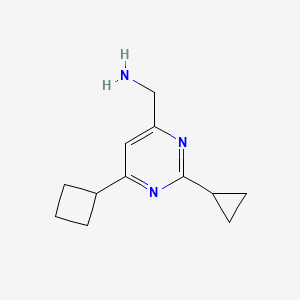
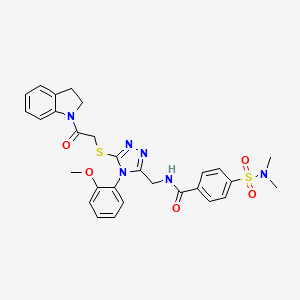
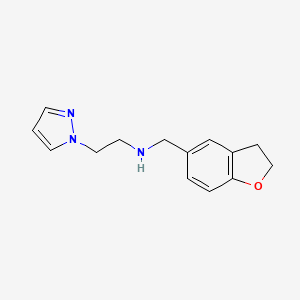
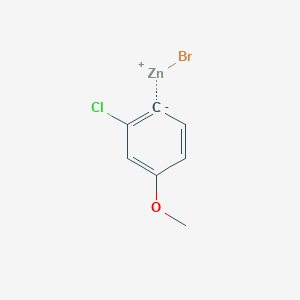

![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
